2,2'-Dinitrobiphenyl
Overview
Description
2,2’-Dinitrobiphenyl is a biphenyl substituted with nitro groups at the 2- and 2’-positions . It is a member of biphenyls and a C-nitro compound . It appears as a light yellow to beige crystalline powder . It has been used as an internal standard in the determination of p,p′-DDT in technical and formulated products using a gas chromatographic method .
Synthesis Analysis
The synthesis of 2,2’-Dinitrobiphenyl has been achieved through a solvent-free reaction using a high-speed ball milling technique . This method has been applied to the classical Ullmann coupling reaction for the first time . The product was solid, NMR ready, and required no lengthy extraction for purification . This reaction was cleaner and faster than solution phase coupling, which requires a longer reaction time in high boiling solvents, added copper catalyst, and lengthy extraction and purification steps .
Molecular Structure Analysis
The molecular formula of 2,2’-Dinitrobiphenyl is C12H8N2O4 . The molecular weight is 244.20 g/mol . The structure of 2,2’-Dinitrobiphenyl can be viewed using Java or Javascript .
Chemical Reactions Analysis
The electroreduction of 2,2’-Dinitrobiphenyl in anionic, cationic, and nonionic micellar solutions has been studied by polarography and cyclic voltammetry .
Scientific Research Applications
Molecular Structure and Conformation The molecular structure and conformation of 2,2'-Dinitrobiphenyl have been studied to understand its physicochemical properties. Sekine et al. (1994) reported that the molecule is not planar and presented details about the dihedral angles between the phenyl rings and the nitro group, contributing to the understanding of its structural dynamics (Sekine et al., 1994). Ramaekers et al. (2006) conducted a conformational analysis, highlighting how the molecular geometry of 2,2'-Dinitrobiphenyl is influenced by the solvent medium, providing insights into its solvation dynamics (Ramaekers et al., 2006).
Applications in Chemical Reactions
Photocatalytic Reduction Kaur and Pal (2015) explored the photocatalytic reduction of 2,2'-Dinitrobiphenyl, revealing that it can selectively produce benzo[c]cinnoline under specific conditions. This finding indicates its potential applications in photocatalytic processes and the synthesis of specific organic compounds (Kaur & Pal, 2015).
Safety And Hazards
The safety data sheet for 2,2’-Dinitrobiphenyl suggests avoiding inhalation, ingestion, and contact with skin and eyes . It should be used only in a well-ventilated area and with appropriate protective clothing . After handling, hands should be washed thoroughly, and food and drink should be kept away .
properties
IUPAC Name |
1-nitro-2-(2-nitrophenyl)benzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8N2O4/c15-13(16)11-7-3-1-5-9(11)10-6-2-4-8-12(10)14(17)18/h1-8H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QAFJHDNFUMKVIE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=CC=CC=C2[N+](=O)[O-])[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8N2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40179103 | |
Record name | 2,2'-Dinitrobiphenyl | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40179103 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
244.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,2'-Dinitrobiphenyl | |
CAS RN |
2436-96-6 | |
Record name | 2,2′-Dinitrobiphenyl | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2436-96-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2,2'-Dinitrobiphenyl | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002436966 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2,2'-Dinitrobiphenyl | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=13356 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2,2'-Dinitrobiphenyl | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40179103 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,2'-dinitrobiphenyl | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.017.669 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 2,2'-DINITROBIPHENYL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SLW94EVQ4P | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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